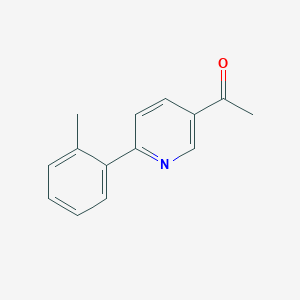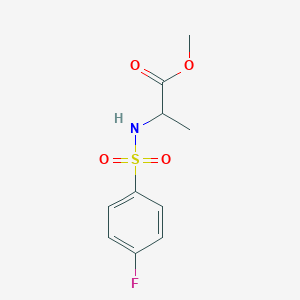
Methyl 2-(4-fluorobenzenesulfonamido)propanoate
Overview
Description
Methyl 2-(4-fluorobenzenesulfonamido)propanoate: is a chemical compound with the molecular formula C10H12FNO4S. It is used in various scientific research applications, particularly in the fields of chemistry and pharmaceuticals. The compound is known for its unique structural properties, which make it a valuable intermediate in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-fluorobenzenesulfonamido)propanoate typically involves the reaction of 4-fluorobenzenesulfonyl chloride with methyl 2-aminopropanoate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and increase the yield. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality product suitable for research and development purposes.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(4-fluorobenzenesulfonamido)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form the corresponding amine derivative.
Oxidation Reactions: The compound can be oxidized to form sulfone derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride (NaH) and alkyl halides.
Reduction Reactions: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst.
Oxidation Reactions: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Major Products Formed:
Substitution Reactions: Formation of various substituted sulfonamides.
Reduction Reactions: Formation of the corresponding amine derivative.
Oxidation Reactions: Formation of sulfone derivatives.
Scientific Research Applications
Methyl 2-(4-fluorobenzenesulfonamido)propanoate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as a precursor for the synthesis of drugs with anti-inflammatory and analgesic properties.
Industry: Used in the production of specialty chemicals and as a building block for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of Methyl 2-(4-fluorobenzenesulfonamido)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor of certain enzymes, thereby modulating their activity and affecting various biochemical pathways. The sulfonamide group in the compound is known to form strong hydrogen bonds with the active sites of enzymes, leading to inhibition of enzyme activity.
Comparison with Similar Compounds
- Methyl 2-(4-chlorobenzenesulfonamido)propanoate
- Methyl 2-(4-bromobenzenesulfonamido)propanoate
- Methyl 2-(4-methylbenzenesulfonamido)propanoate
Comparison: Methyl 2-(4-fluorobenzenesulfonamido)propanoate is unique due to the presence of the fluorine atom in the benzene ring, which imparts distinct electronic properties to the compound. This fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development. In comparison, the chloro, bromo, and methyl derivatives may exhibit different reactivity and biological activity due to the presence of different substituents on the benzene ring.
Properties
IUPAC Name |
methyl 2-[(4-fluorophenyl)sulfonylamino]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO4S/c1-7(10(13)16-2)12-17(14,15)9-5-3-8(11)4-6-9/h3-7,12H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXFIVUDMIWOBPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NS(=O)(=O)C1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3aR,5S,6aR)-2,2-Dimethyl-5-((S)-oxiran-2-yl)tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B3115130.png)
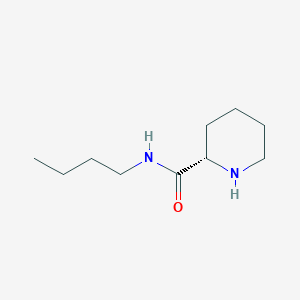
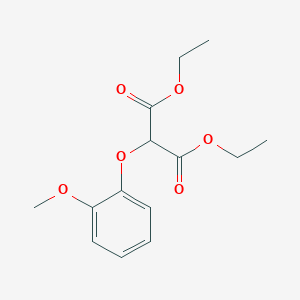
![tert-Butyl (1R,4R,5S)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B3115155.png)
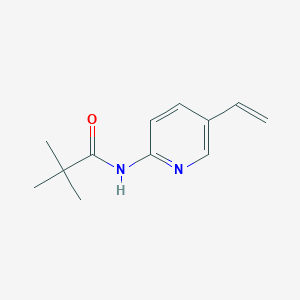
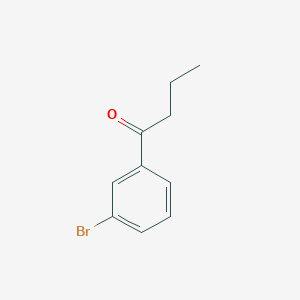
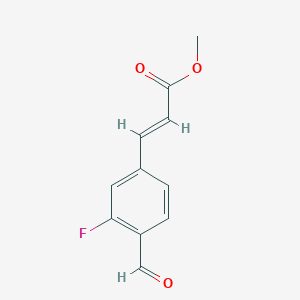
![[1-(3-Chloro-4-fluorobenzoyl)-4-fluoropiperidin-4-YL]methanamine](/img/structure/B3115191.png)

![4-chloro-5-iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3115212.png)


![4-(3-Bromophenyl)-6-phenyldibenzo[b,d]furan](/img/structure/B3115238.png)
